Isopropyl 1-piperazinecarboxylate hydrochloride Isopropyl 1-piperazinecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2206966-25-6
VCID: VC3173581
InChI: InChI=1S/C8H16N2O2.ClH/c1-7(2)12-8(11)10-5-3-9-4-6-10;/h7,9H,3-6H2,1-2H3;1H
SMILES: CC(C)OC(=O)N1CCNCC1.Cl
Molecular Formula: C8H17ClN2O2
Molecular Weight: 208.68 g/mol

Isopropyl 1-piperazinecarboxylate hydrochloride

CAS No.: 2206966-25-6

Cat. No.: VC3173581

Molecular Formula: C8H17ClN2O2

Molecular Weight: 208.68 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 1-piperazinecarboxylate hydrochloride - 2206966-25-6

Specification

CAS No. 2206966-25-6
Molecular Formula C8H17ClN2O2
Molecular Weight 208.68 g/mol
IUPAC Name propan-2-yl piperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H16N2O2.ClH/c1-7(2)12-8(11)10-5-3-9-4-6-10;/h7,9H,3-6H2,1-2H3;1H
Standard InChI Key VGRVVAJYVGGJOO-UHFFFAOYSA-N
SMILES CC(C)OC(=O)N1CCNCC1.Cl
Canonical SMILES CC(C)OC(=O)N1CCNCC1.Cl

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

Isopropyl 1-piperazinecarboxylate hydrochloride features a piperazine ring with an isopropyl carboxylate group attached to one of the nitrogen atoms, and it exists as a hydrochloride salt. The isopropyl group provides increased lipophilicity compared to related compounds with methyl or ethyl substituents, potentially influencing membrane permeability and pharmacokinetic properties. By comparison, related compounds like ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride (C20H33ClN2O4) have a molecular weight of 400.94 g/mol and feature more complex substitution patterns.

Spectroscopic Characteristics

Spectroscopic analysis of piperazine derivatives typically involves various techniques including NMR, IR, and mass spectrometry. For isopropyl 1-piperazinecarboxylate hydrochloride, characteristic NMR signals would be expected for the piperazine ring protons, the isopropyl group, and the carbamate functionality. Mass spectrometry would typically show a molecular ion peak corresponding to the parent compound without the hydrochloride counterion. Similar compounds have been characterized using tandem mass spectrometry to identify specific structural elements and modification sites .

Comparative Analysis with Related Compounds

Table 1 presents a comparative analysis of isopropyl 1-piperazinecarboxylate hydrochloride with structurally related compounds found in the literature.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesSalt Form
Isopropyl 1-piperazinecarboxylate hydrochlorideC8H16N2O2·HCl~220 (estimated)Piperazine ring with isopropyl carboxylateHydrochloride
Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochlorideC20H33ClN2O4400.94Complex substitution with phenoxy moietyHydrochloride
(S)-1-BOc-2-isopropyl-piperazine HClC12H24N2O2·HCl264.8BOc-protected with isopropyl substituentHydrochloride
Benzyl (3S)-3-methyl-1-piperazinecarboxylateC13H18N2O2234.294Benzyl carboxylate with methyl substituentFree base

Synthesis and Preparation

Specific Synthetic Pathways

A potential synthetic pathway for isopropyl 1-piperazinecarboxylate hydrochloride might involve:

  • Protection of one nitrogen atom of piperazine using a suitable protecting group

  • Reaction of the remaining free nitrogen with isopropyl chloroformate

  • Deprotection of the protected nitrogen

  • Treatment with hydrogen chloride to form the hydrochloride salt

This approach would be analogous to methods used for synthesizing similar compounds like benzyl (3S)-3-methyl-1-piperazinecarboxylate, which has been prepared as documented in patents .

Purification Methods

Purification of isopropyl 1-piperazinecarboxylate hydrochloride would likely involve standard techniques such as recrystallization, column chromatography, or a combination of these methods. For the hydrochloride salt, recrystallization from appropriate solvent systems like isopropanol/ether or acetone/ether could be effective. Quality control would typically involve verification of purity using techniques such as HPLC, NMR spectroscopy, and elemental analysis.

Analytical Methods

Identification and Characterization Techniques

The identification and characterization of isopropyl 1-piperazinecarboxylate hydrochloride would typically employ multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Providing structural information including the presence of the piperazine ring, isopropyl group, and carboxylate functionality

  • Infrared (IR) spectroscopy: Revealing characteristic absorption bands for functional groups such as C=O stretching for the carboxylate

  • Mass Spectrometry: Confirming the molecular weight and fragmentation pattern

Studies on related compounds have employed techniques such as electrospray ionization mass spectrometry followed by collision-induced dissociation (CID) for detailed structural characterization .

Biological Activity and Applications

Structure-Activity Relationships

The structure-activity relationships (SAR) of piperazine derivatives have been extensively studied. For compounds like isopropyl 1-piperazinecarboxylate hydrochloride, key structural features that might influence biological activity include:

  • The piperazine ring providing a basic scaffold for interaction with biological targets

  • The carboxylate group potentially engaging in hydrogen bonding interactions

  • The isopropyl moiety contributing to lipophilicity and possibly influencing receptor binding

Research on related compounds has demonstrated that modifications to the piperazine ring, the type of carboxylate ester, and additional substituents can significantly impact biological activity. For example, studies on 1-(5-isoquinolinesulfonyl)piperazine derivatives showed that modifications on the cyclohexyl ring and changes to the piperazine moiety dramatically affected enzyme inhibition and whole-cell activity .

Research Developments and Future Perspectives

Current Research Status

Current research on piperazine derivatives focuses on enhancing their selectivity, potency, and pharmacokinetic properties for specific therapeutic applications. While direct research on isopropyl 1-piperazinecarboxylate hydrochloride appears limited based on the available search results, the development of related compounds continues to progress, particularly in areas such as:

  • Antimalarial agents: Studies have demonstrated the potential of certain piperazine derivatives as covalent inhibitors of essential malarial kinases

  • Structural modifications to enhance specific activities: Research has explored how various substituents affect biological activity, as seen in studies on 1-(5-isoquinolinesulfonyl)piperazine derivatives

  • Development of more selective compounds with improved safety profiles

Challenges and Limitations

Research on piperazine derivatives, including compounds like isopropyl 1-piperazinecarboxylate hydrochloride, faces several challenges:

  • Selectivity issues: Ensuring specificity for intended targets while minimizing off-target effects

  • Pharmacokinetic limitations: Optimizing absorption, distribution, metabolism, excretion, and toxicity profiles

  • Synthetic complexity: Developing efficient synthetic routes for more complex derivatives

  • Resistance mechanisms: Addressing potential resistance development, particularly for antimicrobial applications

Overcoming these challenges requires multidisciplinary approaches integrating medicinal chemistry, computational modeling, and biological evaluation.

Future Research Directions

Future research on isopropyl 1-piperazinecarboxylate hydrochloride and related compounds might explore:

  • Detailed structure-activity relationship studies to optimize biological activity

  • Development of hybrid molecules incorporating the piperazine carboxylate scaffold with other pharmacophores

  • Investigation of potential applications beyond traditional therapeutic areas

  • Exploration of novel synthetic approaches to increase efficiency and reduce environmental impact

Table 2: Potential Research Directions for Isopropyl 1-Piperazinecarboxylate Hydrochloride

Research AreaPotential ApproachesExpected Outcomes
Structural OptimizationModification of the isopropyl group; Introduction of additional functional groupsEnhanced potency and selectivity
Synthetic MethodologyDevelopment of catalytic methods; One-pot synthetic approachesMore efficient and sustainable synthesis
Biological EvaluationScreening against diverse biological targets; In vivo studiesIdentification of novel therapeutic applications
Formulation DevelopmentDevelopment of appropriate delivery systemsImproved bioavailability and efficacy

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